molecular formula C9H21NO B13190406 1-Amino-2,4,4-trimethylhexan-3-ol

1-Amino-2,4,4-trimethylhexan-3-ol

Cat. No.: B13190406
M. Wt: 159.27 g/mol
InChI Key: PSLOLJIWJDXAJI-UHFFFAOYSA-N
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Description

1-Amino-2,4,4-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It consists of a hexane backbone with three methyl groups and an amino group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. Another method includes the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst (such as platinum or nickel) or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4,4-trimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

1-Amino-2,4,4-trimethylhexan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2,4,4-trimethylhexan-3-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes, making the compound of interest for further research .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2,4,4-trimethylhexan-3-ol is unique due to its branched structure and the presence of both an amino group and multiple methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,4,4-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-5-9(3,4)8(11)7(2)6-10/h7-8,11H,5-6,10H2,1-4H3

InChI Key

PSLOLJIWJDXAJI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C(C)CN)O

Origin of Product

United States

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